1-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
This compound features a urea backbone linked to two distinct heterocyclic moieties: a thiophen-2-ylmethyl group and a 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl substituent. While direct data on its synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., pyrazole- and thiophene-containing ureas) are frequently explored for anticancer, kinase inhibition, and antimicrobial applications .
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c20-15(17-11-12-3-1-9-21-12)16-6-8-19-7-5-13(18-19)14-4-2-10-22-14/h1-5,7,9-10H,6,8,11H2,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUCVXXMOCJREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone.
Attachment of the thiophene group:
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.
Scientific Research Applications
1-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Urea Moieties
Compound 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)
- Structure : Contains a phenyl-substituted pyrazole and an ethylurea group.
- Key Differences : Lacks thiophene rings, which reduces aromatic interactions compared to the target compound.
- Physicochemical Properties : Melting point and spectral data (IR: 1660 cm⁻¹ for urea C=O; NMR: δ 1.12 ppm for ethyl group) suggest moderate polarity .
- Compound 5h (1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea) Structure: Features a pyridine-thiophene hybrid core with a fluorophenylurea group. Key Differences: Replaces pyrazole with pyridine, altering electronic properties. Bioactivity: Exhibits anticancer activity against 60 human cancer cell lines (average GI₅₀: 1.2–3.8 µM), attributed to kinase inhibition .
Thiophene-Containing Ureas
- Compound 29 (3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea) Structure: Combines thiophen-2-ylmethyl with oxazole and isopropylphenyl groups. Synthesis: Formed via phenyl isocyanate coupling, a method applicable to the target compound .
Pyrazole-Thiophene Hybrids
- 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Structure: Shares the thiophene-pyrazole core but replaces urea with a cyanoacrylamide group. Key Differences: The acrylamide linker may enhance electrophilicity, influencing reactivity in biological systems. Applications: Reported as a chemotherapeutic agent due to its Michael acceptor properties .
Biological Activity
The compound 1-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that features both thiophene and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes two thiophene rings and a pyrazole ring, contributing to its biological properties. The presence of these heterocycles often correlates with enhanced reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiophene-pyrazole derivatives. For instance, a series of pyrazolyl-thiazole derivatives demonstrated significant antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans using the Kirby-Bauer disk diffusion method. The results indicated notable inhibition zones, suggesting that compounds with similar structures could exhibit comparable antimicrobial effects.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7c | E. coli | 18 |
| 7d | S. aureus | 20 |
| 7e | C. albicans | 15 |
The minimum inhibitory concentration (MIC) values were also low, indicating potent activity against these pathogens .
Antioxidant Activity
The antioxidant potential of the compound was evaluated through DPPH and hydroxyl radical scavenging assays. These assays measure the ability to neutralize free radicals, which play a significant role in oxidative stress-related diseases.
| Assay Type | IC50 Value (μg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
These results suggest that compounds with similar structures may serve as effective antioxidants, potentially useful in therapeutic applications for oxidative stress-related conditions .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The thiophene and pyrazole rings may facilitate hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets . Computational studies using molecular docking have indicated favorable interactions between these compounds and various protein targets, supporting their potential as multifunctional therapeutic agents .
Case Studies
A study published in a peer-reviewed journal focused on the synthesis and biological evaluation of pyrazolyl-thiazole derivatives, including those with thiophene components. The results indicated that these derivatives not only exhibited antimicrobial properties but also showed promise in antioxidant activity, making them suitable candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
